molecular formula C8H8F3NO B11749588 (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol

(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B11749588
M. Wt: 191.15 g/mol
InChI Key: KRIYJBWFPOZCTN-UHFFFAOYSA-N
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Description

(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C8H8F3NO. It features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position, and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-methylpyridin-3-ol with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)aldehyde or (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[6-methyl-4-(trifluoromethyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-7(8(9,10)11)6(4-13)3-12-5/h2-3,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIYJBWFPOZCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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